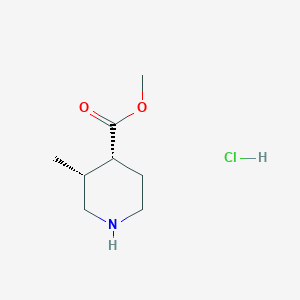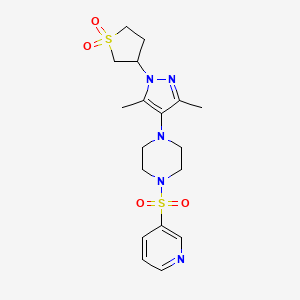![molecular formula C24H24N2O3 B2365265 N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamid CAS No. 941918-89-4](/img/structure/B2365265.png)
N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
BenchChem offers high-quality N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikoagulanz-Aktivität
N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamid: zeigt antikoagulative Eigenschaften. Insbesondere hemmt es aktivierten Faktor X (FXa), ein kritisches Enzym in der Gerinnungskaskade. Mit bemerkenswerter Selektivität für FXa gegenüber anderen menschlichen Gerinnungs-Proteasen, verspricht diese Verbindung vielversprechende Möglichkeiten zur Vorbeugung und Behandlung thromboembolischer Erkrankungen .
Thromboseprophylaxe
Aufgrund seiner starken Hemmung von FXa könnte diese Verbindung nützlich sein, um thrombotische Ereignisse wie tiefe Beinvenenthrombose (TVT), Lungenembolie und ischämischen Schlaganfall zu verhindern. Präklinische Studien haben eine dosisabhängige antithrombotische Wirksamkeit ohne übermäßiges Blutungsrisiko gezeigt .
Kombinationstherapie mit Thrombozytenaggregationshemmern
In Kombination mit Aspirin oder Aspirin plus Clopidogrel verstärkt This compound die antithrombotische Aktivität, ohne die Hämostase zu beeinträchtigen. Dies deutet auf mögliche Synergien in der Kombinationstherapie hin .
Bioverfügbarkeit und Pharmakokinetik
Die Verbindung weist eine gute Bioverfügbarkeit, geringe Clearance und ein geringes Verteilungsvolumen sowohl bei Tieren als auch beim Menschen auf. Die Eliminationswege umfassen die renale Ausscheidung, den Metabolismus und die biliäre/intestinale Ausscheidung .
Metabolismus und zirkulierende Metaboliten
Ein Sulfat-Konjugat von Ο-Demethyl-Apixaban (O-Demethyl-Apixaban-Sulfat) ist der wichtigste zirkulierende Metabolit beim Menschen. Interessanterweise ist dieser Metabolit inaktiv gegen humanes FXa .
Industrielle Anwendungen
Wirkmechanismus
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide, also known as apixaban, is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor versus the synthetic tripeptide substrate . This interaction results in a rapid onset of inhibition of FXa .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in clot formation, thereby exerting an antithrombotic effect . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban results in a dose-dependent antithrombotic efficacy . Pre-clinical studies have demonstrated that apixaban preserves hemostasis while improving antithrombotic activity, without excessive increases in bleeding times .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as renal function, age, and potential drug-drug interactions . Apixaban has been noted for its low potential for drug-drug interactions .
Biochemische Analyse
Biochemical Properties
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide has an inhibitory constant of 0.08 nM for human FXa, demonstrating greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cellular Effects
Although N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This reduction in thrombin generation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide exerts its effects at the molecular level by inhibiting FXa, preventing thrombin generation and thrombus development . It inhibits free and clot-bound FXa, and prothrombinase activity .
Dosage Effects in Animal Models
Pre-clinical studies of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
Elimination pathways for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-29-22-16-19(12-13-21(22)26-14-5-4-11-24(26)28)25-23(27)15-18-9-6-8-17-7-2-3-10-20(17)18/h2-3,6-10,12-13,16H,4-5,11,14-15H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVQFZCQZMSNSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)



![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)

![Methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2365201.png)

![t-Butyl [cis-3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2365205.png)
